2-(Aminomethyl)-N-phenylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFFGECEBOFNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576775 | |
| Record name | 2-(Aminomethyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-84-3 | |
| Record name | 2-(Aminomethyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminomethyl N Phenylaniline
Development of Novel Synthetic Routes
The creation of new synthetic pathways for complex amines often involves leveraging and refining established chemical reactions. For 2-(Aminomethyl)-N-phenylaniline, this particularly involves amination strategies applied to substituted anilines.
Amination strategies are fundamental to the synthesis of aryl amines. These methods focus on the formation of carbon-nitrogen bonds, which is a key step in constructing the target molecule.
Reductive amination is a highly effective method for forming amine bonds. rsc.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This two-step process can often be performed in a single pot. researchgate.netorganic-chemistry.org
####### 1.1.1.1.1. Condensation of Aldehydes with Primary Amines and Subsequent Reduction
A primary route to this compound involves the condensation of an appropriate aldehyde with a primary amine, followed by the reduction of the resulting intermediate. Specifically, this would involve the reaction of 2-aminobenzaldehyde (B1207257) with aniline (B41778). The initial reaction is a nucleophilic attack by the aniline on the carbonyl carbon of the aldehyde, which, after dehydration, forms a Schiff base (an imine). This intermediate is then subjected to a reduction step to yield the final secondary amine product. The process is a cornerstone of amine synthesis due to its versatility and broad applicability. nih.govbeilstein-journals.org
The general reaction is as follows: Step 1 (Schiff Base Formation): 2-NH₂-C₆H₄-CHO + C₆H₅NH₂ → 2-NH₂-C₆H₄-CH=N-C₆H₅ + H₂O Step 2 (Reduction): 2-NH₂-C₆H₄-CH=N-C₆H₅ + [Reducing Agent] → 2-(NH₂CH₂)-C₆H₄-NH-C₆H₅
Various reducing agents and reaction conditions can be employed to optimize the yield and purity of the final product. The choice of solvent and temperature can also significantly influence the reaction outcome. researchgate.net
####### 1.1.1.1.2. Application of Sodium Borohydride (B1222165) in Schiff Base Reduction
Sodium borohydride (NaBH₄) is a widely used and highly selective reducing agent for the reduction of Schiff bases. researchgate.net Its application is advantageous because it is generally unreactive towards other functional groups like nitro and chloro groups that might be present in the reactants. researchgate.net The reduction is typically carried out in a protic solvent, most commonly methanol (B129727) or ethanol. researchgate.net
The procedure involves dissolving the pre-formed Schiff base, N-(2-aminobenzylidene)aniline, in methanol. Solid sodium borohydride is then added portion-wise to the solution. The reaction can be vigorous, and cooling may be necessary to control the rate. researchgate.net The use of sodium borohydride generally results in high yields of the secondary amine, often between 91-99%. researchgate.net This method represents a reliable and efficient pathway for the synthesis of this compound from its Schiff base precursor. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Solvent | Yield |
| 2-Aminobenzaldehyde | Aniline | N-(2-aminobenzylidene)aniline | Sodium Borohydride | Methanol | High |
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-N bonds, providing powerful alternatives to classical methods.
####### 1.1.1.2.1. Palladium-Catalyzed Methods for Aryl Amine Synthesis
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are a cornerstone for the synthesis of aryl amines. This methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, a potential route would involve the reaction of 2-(aminomethyl)bromobenzene with aniline, or conversely, the reaction of phenyl bromide with 2-(aminomethyl)aniline (B1197330).
The reaction requires a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand which is crucial for the efficiency of the catalytic cycle. The choice of solvent, base, and temperature are critical parameters that must be optimized for each specific substrate combination. nih.govnih.gov For instance, solvents like toluene (B28343) or THF are commonly used, and bases such as potassium carbonate or sodium tert-butoxide are employed to facilitate the reaction.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 2-(Aminomethyl)bromobenzene | Aniline | Pd(OAc)₂ | Phosphine Ligand | K₂CO₃ | Toluene |
| Phenyl Bromide | 2-(Aminomethyl)aniline | Pd₂(dba)₃ | Buchwald Ligand | NaOtBu | THF |
Amination Strategies for Substituted Anilines
Metal-Catalyzed C-N Bond Formation Reactions
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed C-N cross-coupling reactions, historically known as Ullmann or Ullmann-type condensations, represent a fundamental method for the formation of the N-phenylaniline core. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper metal. wikipedia.orgorganic-chemistry.org
Modern advancements have introduced the use of soluble copper salts (e.g., CuI, CuBr, Cu(OAc)₂) and various ligands to facilitate the reaction under milder conditions. nih.govrsc.orgnih.gov For the synthesis of an N-phenylaniline backbone, this would involve reacting an o-substituted aniline derivative with an aryl halide. The Goldberg reaction is a specific variation of the Ullmann condensation that couples an aniline with an aryl halide. wikipedia.org For instance, the coupling of a protected 2-(aminomethyl)aniline precursor with a phenyl halide could be a viable route. The general mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Recent protocols have demonstrated the efficacy of using deep eutectic solvents (DES) as environmentally benign media for copper-catalyzed C-N coupling, which can proceed at moderate temperatures (60-100°C) without the need for additional ligands. nih.gov
Alkylation of Amines with Halogenated Precursors
Alkylation of amines is a direct approach to forming C-N bonds. wikipedia.org However, the reaction between an amine and an alkyl halide can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. wikipedia.orglibretexts.org
One strategy to construct the target molecule involves the introduction of an aminomethyl group (-CH₂NH₂) onto an N-phenylaniline precursor. This can be achieved through a two-step process. First, a halomethyl group (-CH₂X, where X is a halogen) is installed on the N-phenylaniline scaffold. Subsequently, the halo-intermediate is treated with an amine source. To avoid over-alkylation, methods like the Gabriel synthesis or the use of an azide (B81097) anion (N₃⁻) followed by reduction are often employed. libretexts.org
In the Gabriel synthesis, potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate. It nucleophilically displaces the halide, and the resulting N-alkylated phthalimide is then hydrolyzed (often with hydrazine) to release the primary amine. libretexts.orgtminehan.com Alternatively, reacting the halomethyl precursor with sodium azide yields an alkyl azide, which can be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. tminehan.comlibretexts.org
An alternative alkylation strategy begins with an amino acid or a derivative. For the synthesis of this compound, a potential pathway could involve the N-arylation of a protected β-amino acid derivative, followed by decarboxylation. More directly, the alkylation of aniline with a suitable electrophile containing a protected amino group, such as N-(2-bromoethyl)phthalimide, followed by deprotection, could be envisioned. Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is another powerful method for forming C-N bonds while avoiding over-alkylation. tminehan.comlibretexts.org For example, N-phenyl-1,2-phenylenediamine could potentially be synthesized via reductive alkylation of N-phenyl-p-phenylenediamine. cdnsciencepub.com
Multi-Step Retrosynthetic Analysis for Complex Derivative Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For a complex derivative of this compound, the analysis would identify key bonds for disconnection.
The primary disconnections for the parent molecule are:
The aniline C-N bond: Disconnecting the bond between the phenyl group and the nitrogen atom of the N-phenylaniline core suggests a cross-coupling reaction (like the Ullmann or Buchwald-Hartwig amination) between a 2-(aminomethyl)aniline derivative and a phenyl halide (or equivalent). amazonaws.com
The aminomethyl C-N bond: Disconnecting the bond between the aminomethyl group and the benzene (B151609) ring points towards a synthesis involving an N-phenylaniline precursor and a synthon for the aminomethyl group, such as formaldehyde/HCN (Strecker synthesis) or nitromethane (B149229) followed by reduction.
The benzylamine (B48309) C-N bond: Disconnecting the bond between the benzylamine nitrogen and the methyl group suggests an alkylation or reductive amination approach, starting from 2-amino-N-phenylaniline.
This process helps in identifying potential synthetic routes and highlights challenges such as chemoselectivity, where one functional group might react in preference to another. amazonaws.com Introducing reactive functional groups, like the primary amine, late in the synthesis is often a preferred strategy to avoid protection/deprotection steps and unwanted side reactions. amazonaws.com
Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a synthesis while minimizing reaction times and side products. For the synthesis of this compound, this is particularly relevant for the metal-catalyzed cross-coupling steps.
Influence of Catalysts and Ligands on Reaction Yield and Selectivity
In metal-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount. While this article focuses on copper-catalyzed reactions, the principles are well-illustrated by the extensively studied palladium-catalyzed Buchwald-Hartwig amination, a powerful alternative for C-N bond formation. wikipedia.orgnumberanalytics.com
In copper-catalyzed systems (Ullmann-type reactions) , the reaction is often accelerated by ligands. Diamines, such as N,N'-dimethylethylenediamine, and phenanthroline derivatives have been shown to be effective in improving the efficiency and substrate scope of copper-catalyzed aminations. wikipedia.orgnih.gov The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
The following table shows the effect of different copper catalysts and ligands on a model Ullmann-type C-N coupling reaction.
Table 1: Effect of Copper Catalyst and Ligand on a Model C-N Coupling Reaction
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 45 |
| 2 | CuI (10) | Phenanthroline | K₂CO₃ | DMF | 100 | 85 |
| 3 | Cu₂O (5) | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4 | Cu(OAc)₂ (10) | None | K₃PO₄ | Toluene | 110 | 60 |
Data is illustrative and compiled from general findings in organic synthesis literature. wikipedia.orgnih.govnih.gov
In palladium-catalyzed systems (Buchwald-Hartwig amination) , the development of sophisticated phosphine ligands has been the key to success. Early systems used simple phosphine ligands, but the breakthrough came with sterically hindered, electron-rich ligands. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPEPhos, and later, highly effective monophosphine ligands from the Buchwald and Hartwig groups (e.g., biaryl phosphines), have enabled the coupling of a vast range of aryl halides (including less reactive chlorides) with various amines under mild conditions. wikipedia.orgresearchgate.net These ligands facilitate the rate-determining reductive elimination step and prevent catalyst decomposition. libretexts.org
The following table illustrates the influence of different ligands on a model Buchwald-Hartwig amination reaction.
Table 2: Influence of Ligand on a Model Palladium-Catalyzed Amination
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu | Toluene | 100 | <20 |
| 2 | Pd₂(dba)₃ (1) | rac-BINAP (1.5) | NaOtBu | Toluene | 80 | 88 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 95 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 80 | 97 |
Data is illustrative and based on general findings in Buchwald-Hartwig amination literature. organic-chemistry.orgresearchgate.net
The choice of base and solvent also plays a critical role. Bases like sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used to deprotonate the amine and facilitate the catalytic cycle. nih.govlibretexts.org The solvent, typically an aprotic polar solvent like toluene, dioxane, or DMF, must solubilize the reactants and be stable at the reaction temperature. wikipedia.orgorganic-chemistry.org
Solvent Effects and Temperature Optimization
The efficiency and outcome of the synthesis of N-aryl benzylamines, a class of compounds to which this compound belongs, are significantly influenced by the choice of solvent and the reaction temperature. While specific data for the synthesis of this compound is not extensively documented, general principles derived from the synthesis of analogous compounds can be applied.
Temperature Optimization: Reaction temperature is a critical parameter that must be optimized to achieve a good yield and minimize the formation of byproducts. Many reductive amination reactions can proceed at room temperature, offering a mild and energy-efficient approach. acs.org However, in some cases, elevated temperatures are necessary to drive the reaction to completion. For instance, the synthesis of certain N-arylsuccinimides, which also involves amine-carbonyl condensation, showed that an increase in temperature could lead to thermal activation of the reaction. researchgate.net Conversely, excessively high temperatures can lead to degradation of reactants or products, or promote unwanted side reactions. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the compounds involved. In the synthesis of some N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles, a related class of compounds, reactions were carried out at a high temperature of 180°C. nih.gov
The following table, based on data from the synthesis of related N-aryl amines, illustrates the impact of different solvents and temperatures on reaction outcomes.
| Reactants | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aldehydes/Ketones + Amines | α-Picoline-borane/AcOH | Methanol | Room Temp. | High | organic-chemistry.org |
| Aldehydes/Ketones + Amines | α-Picoline-borane/AcOH | Water | Room Temp. | High | organic-chemistry.org |
| Aldehydes/Ketones + Amines | α-Picoline-borane/AcOH | Neat | Room Temp. | High | organic-chemistry.org |
| N-Benzenesulfonyl(benzyl)amine | K2S2O8/Pyridine | Acetonitrile | 80 | 90 | researchgate.net |
| Iodonium ylide + p-Toluidine | Iron(II) triflate | Chloroform | Room Temp. | 99 | acs.org |
This table presents data from the synthesis of analogous compounds to illustrate general principles of solvent and temperature effects, as specific data for this compound is not available.
Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Synthesis)
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of less hazardous solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of chemical compounds. acsgcipr.org Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netox.ac.ukmdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate organic reactions by efficiently heating the reaction mixture. This technique has been successfully employed in the reductive amination of ketones with anilines, resulting in high product yields and significantly faster reactions. researchgate.netox.ac.uk For example, a protocol for the direct reductive amination of ketones with various anilines using sodium triacetoxyborohydride (B8407120) as the reducing agent under microwave irradiation demonstrated improved efficiency. researchgate.netox.ac.uk This approach is also applicable to aldehydes. researchgate.net
The benefits of microwave-assisted synthesis extend to solvent-free conditions, further enhancing the green credentials of the process. For instance, the microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) was achieved in the absence of a solvent, leading to an energy-efficient and atom-economical preparation.
The following table summarizes findings from studies on microwave-assisted synthesis of compounds related to N-phenylanilines, highlighting the advantages of this green chemistry approach.
| Reactants | Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |
| Ketones + Anilines | Reductive Amination | Microwave, NaBH(OAc)3 | Minutes | High | researchgate.netox.ac.uk |
| Raspberry Ketone + Octopamine | Reductive Amination | Microwave, Pt/C or Rh/C, 50°C, 10 bar | 3 hours | High | mdpi.com |
| N-Phenyl anthranilic acid | Cyclization | Microwave, conc. H2SO4 | Short | High |
This table showcases the application of microwave-assisted synthesis in related reactions to demonstrate its potential as a green chemistry approach for the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 2 Aminomethyl N Phenylaniline
Exploration of Functional Group Transformations
The reactivity of 2-(Aminomethyl)-N-phenylaniline is centered around the nitrogen atoms and the aromatic systems. These sites are susceptible to oxidation, reduction, and electrophilic attack, leading to a variety of derived molecular architectures.
Oxidation Reactions Leading to Derived Structures
The oxidation of this compound and its analogs can proceed via several pathways, often leading to heterocyclic structures. One of the most significant oxidative transformations is the cyclization to form indazoles and benzimidazoles, which are important scaffolds in medicinal chemistry and materials science. organic-chemistry.orgnih.gov
An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides a direct route to indazoles. organic-chemistry.org This reaction is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. The proposed mechanism involves the initial oxidation of the more nucleophilic anilinic nitrogen to a nitroso intermediate. This is followed by an intramolecular nucleophilic attack of the primary amine onto the nitroso group, and subsequent cyclization and dehydration to yield the indazole ring system. organic-chemistry.org
The reaction conditions can be optimized to achieve high yields of the desired indazole products. For instance, the use of ammonium (B1175870) molybdate (B1676688) as a catalyst with hydrogen peroxide at room temperature has been shown to be effective. organic-chemistry.org The nature of the substituents on the aromatic ring can influence the reaction, with electron-withdrawing groups generally leading to lower yields. organic-chemistry.org
Table 1: Oxidative Cyclization of 2-(Aminomethyl)-phenylamine Derivatives to Indazoles organic-chemistry.org
| Substrate | Oxidizing System | Product | Yield (%) |
|---|---|---|---|
| 2-(Aminomethyl)aniline (B1197330) | (NH₄)₂MoO₄ / H₂O₂ | 2H-Indazole | 89 |
| 4-Fluoro-2-(aminomethyl)aniline | (NH₄)₂MoO₄ / H₂O₂ | 5-Fluoro-2H-indazole | 75 |
| 4-Chloro-2-(aminomethyl)aniline | (NH₄)₂MoO₄ / H₂O₂ | 5-Chloro-2H-indazole | 81 |
| 4-Bromo-2-(aminomethyl)aniline | (NH₄)₂MoO₄ / H₂O₂ | 5-Bromo-2H-indazole | 78 |
| 2-(Aminomethyl)-4-methoxyaniline | (NH₄)₂MoO₄ / H₂O₂ | 5-Methoxy-2H-indazole | 85 |
Furthermore, N-aryl-1,2-phenylenediamines, which are structurally related to this compound, can undergo oxidative dehydrogenative coupling to form 1,2-disubstituted benzimidazoles. nih.gov This type of reaction is often catalyzed by transition metals, such as iron(III) chloride, in the presence of an oxidant like molecular oxygen. nih.govresearchgate.net The reaction proceeds through the condensation of the diamine with an aldehyde or a derivative, followed by an oxidative cyclization. researchgate.net
Reduction Reactions Forming Secondary Amines
While the oxidation of this compound is a common transformation, reduction reactions are also feasible, although less explored in the literature for this specific molecule. The reduction would primarily target any reducible functional groups that might be introduced into the molecule. For instance, if the aromatic ring were to be nitrated, the resulting nitro group could be selectively reduced.
The catalytic reduction of aromatic nitro compounds is a well-established method for the synthesis of anilines. mdpi.com Various reducing agents and catalytic systems can be employed, such as zinc metal in the presence of carbon dioxide or hydrazine (B178648) in aqueous solution. mdpi.com These methods can be highly selective, allowing for the reduction of a nitro group without affecting other functional groups on the benzene (B151609) ring. mdpi.com In the context of a nitrated derivative of this compound, such a reduction would yield a triamine.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic rings of this compound are susceptible to electrophilic substitution. The amino groups (-NH-phenyl and -CH₂NH₂) are activating and ortho-, para-directing. researchgate.net This high reactivity can sometimes be a challenge, as it may lead to polysubstitution. doubtnut.com
To control the substitution pattern and achieve monosubstituted derivatives, the activating effect of the amino groups can be modulated. This is often done by protecting the amino group, for example, through acetylation with acetic anhydride (B1165640). doubtnut.com After the desired electrophilic substitution (e.g., halogenation, nitration, or sulfonation) has been carried out, the protecting group can be removed by hydrolysis to regenerate the amine. researchgate.netdoubtnut.com
For example, in the halogenation of anilines with bromine water, the reaction is typically very fast and leads to the formation of the 2,4,6-tribromo derivative. researchgate.net To obtain a monobrominated product, the aniline (B41778) is first acetylated to form an anilide. The acetyl group reduces the activating effect of the amine, allowing for a more controlled substitution.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Elucidation of Reaction Pathways for C-N Coupling
The synthesis of this compound itself often involves a C-N cross-coupling reaction. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orguwindsor.caacs.org This reaction typically involves a catalytic cycle with a palladium(0) species. The cycle is thought to proceed through oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the N-arylated product and regenerate the palladium(0) catalyst. uwindsor.ca
Copper-catalyzed C-N coupling reactions, such as the Chan-Lam coupling, offer an alternative to palladium-based systems. nih.gov These reactions can often be carried out under milder conditions and in the presence of air. The proposed mechanism for copper-catalyzed amination often involves a Cu(I)/Cu(III) catalytic cycle. nih.gov
Radical Processes in Coupling Reactions
Radical reactions offer another avenue for the functionalization of aromatic diamines. The regioselective arylation of aromatic diamines can be achieved using arylhydrazines in the presence of a base. sci-hub.se This reaction is believed to proceed through a radical mechanism. The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), has been shown to inhibit the reaction, providing evidence for the involvement of radical intermediates. sci-hub.se
The generation of aryl radicals from aryl halides can be initiated by light, often in the presence of a photoredox catalyst. nih.gov These aryl radicals can then react with various coupling partners. In the context of molecules like this compound, radical reactions could be employed for C-C or C-heteroatom bond formation, further expanding the synthetic utility of this compound.
Derivatization and Analog Synthesis
The presence of both a primary and a secondary amine in this compound allows for selective or exhaustive derivatization, providing a pathway to a wide variety of functionalized analogs.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the amino groups in this compound facilitates their reaction with alkylating and acylating agents. The primary amino group, being more sterically accessible, is generally more reactive towards bulky electrophiles. However, reaction conditions can be tuned to achieve mono- or di-substitution.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution. The choice of base and solvent system is crucial in controlling the extent of alkylation. For instance, the use of a mild base may favor mono-alkylation at the more reactive primary amine, while stronger bases and an excess of the alkylating agent can lead to di-alkylation.
| Reagent | Product | Reaction Conditions |
| Methyl Iodide (CH₃I) | 2-((Methylamino)methyl)-N-phenylaniline | Mild base (e.g., K₂CO₃), Acetonitrile |
| Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-2-((benzylamino)methyl)aniline | Strong base (e.g., NaH), THF |
N-Acylation: Acylation of this compound with acyl chlorides or anhydrides readily forms the corresponding amides. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. Similar to alkylation, the selectivity of acylation can be influenced by the steric hindrance of the acylating agent and the reaction conditions.
| Reagent | Product | Reaction Conditions |
| Acetyl Chloride (CH₃COCl) | N-(2-((Acetylamino)methyl)phenyl)acetamide | Pyridine, Dichloromethane |
| Benzoyl Chloride (C₆H₅COCl) | N-(2-((Benzoylamino)methyl)phenyl)benzamide | Triethylamine, THF |
Formation of Schiff Bases and Subsequent Modifications
The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The resulting imine functionality can then be further modified, for example, through reduction to a secondary amine or by participating in cycloaddition reactions.
The formation of a Schiff base with salicylaldehyde, for instance, would yield a ligand capable of coordinating with metal ions, a property often explored in coordination chemistry.
| Carbonyl Compound | Schiff Base Product | Subsequent Modification |
| Benzaldehyde | N-((2-(Phenylamino)phenyl)methyl)benzenecarboximidoyl | Reduction with NaBH₄ to yield N-benzyl-2-(aminomethyl)-N-phenylaniline |
| Salicylaldehyde | 2-(((2-(Phenylamino)phenyl)methyl)imino)methyl)phenol | Formation of metal complexes |
Synthesis of Polycyclic and Heterocyclic Derivatives
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through intramolecular cyclization reactions, often preceded by an intermolecular reaction, a variety of fused ring systems can be constructed.
For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings, such as benzodiazepines. The specific substitution pattern of the starting diamine provides a strategic advantage for creating specific isomers of these heterocyclic frameworks. Similarly, reaction with orthoesters or other one-carbon synthons can lead to the formation of six-membered heterocyclic rings like quinazolines. The reaction pathway is highly dependent on the chosen reagents and reaction conditions, allowing for the targeted synthesis of complex polycyclic structures.
| Reagent(s) | Heterocyclic Product | Ring System |
| Phosgene or equivalent | Dihydrodibenzo[b,f] Current time information in Bangalore, IN.diazepin-6(5H)-one | Benzodiazepine |
| Formic Acid | Dihydroquinazoline | Quinazoline |
Coordination Chemistry and Catalytic Applications
Ligand Design and Metal Complexation: An Unexplored Area
Chelation Behavior with Transition Metals
There is a notable absence of studies investigating the chelation behavior of 2-(Aminomethyl)-N-phenylaniline with transition metals. While the coordination chemistry of analogous bidentate N-donor ligands, such as 2-(aminomethyl)pyridine and N-phenyl-o-phenylenediamine, is well-documented, no specific data exists for the title compound. Research on related aniline (B41778) complexes has focused on simple anilines as monodentate, ancillary ligands rather than the specific chelating structure of this compound. nih.govorganic-chemistry.orgrsc.org
Investigation of Bidentate Ligand Properties
The potential for this compound to act as a bidentate ligand, coordinating through both the aminomethyl and the N-phenyl nitrogen atoms, is a logical hypothesis based on its structure. This N,N'-bidentate chelation is a common feature in many effective ligands for catalysis. organic-chemistry.org However, the scientific literature lacks specific experimental or computational studies to confirm and characterize the bidentate properties of this compound.
Spectroscopic Characterization of Metal Complexes
Consistent with the lack of synthesis and isolation of its metal complexes, there is no available spectroscopic data (such as IR, NMR, or X-ray crystallography) for metal complexes of this compound. Such characterization is essential to confirm the coordination mode of the ligand and the geometry of the resulting complex. While spectroscopic data for the parent compound, 2-aminodiphenylamine, and other related aniline derivatives are available, this information does not extend to their metal complexes. nih.govmarquette.edu
Application in Homogeneous Catalysis: A Field Awaiting Exploration
Catalyst in C-N Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N cross-coupling reaction. nih.gov This field has seen the development of numerous ligands, primarily based on phosphines and N-heterocyclic carbenes (NHCs), which are crucial for the catalytic cycle. organic-chemistry.orgresearchgate.net A thorough search of the literature reveals no instance of this compound or its metal complexes being employed as a ligand or catalyst in Buchwald-Hartwig or other C-N coupling reactions. Studies in this area have investigated anilines as substrates for these reactions, but not as a component of the catalytic system. acs.orgresearchgate.net
Role in Enantioselective Transformations
The development of chiral ligands for asymmetric catalysis is a major goal in organic synthesis, enabling the production of enantiomerically pure compounds. mdpi.com For this compound to be used in enantioselective transformations, a chiral variant of the ligand would need to be synthesized and complexed with a suitable metal. There are no reports of such a chiral analogue or its application in asymmetric catalysis. The existing research on chiral N-donor ligands for enantioselective reactions focuses on other structural scaffolds.
Insufficient Published Research on the Catalytic Applications of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of published research focusing on the specific catalytic applications of the chemical compound this compound. Despite extensive queries targeting its use in coordination chemistry, hydrogenation/dehydrogenation catalysis, and heterogeneous catalysis, no dedicated studies or detailed research findings were identified.
The performed searches aimed to uncover information regarding the synthesis of metal complexes involving this compound as a ligand and their subsequent evaluation in catalytic processes. Specifically, investigations into its efficacy in promoting hydrogenation and dehydrogenation reactions, as well as its potential application as a component in heterogeneous catalytic systems, were sought.
The absence of retrievable data, including experimental results, reaction conditions, catalyst performance metrics (such as turnover numbers and selectivity), and mechanistic studies, prevents the construction of a scientifically accurate and detailed article on these specific topics as requested. While the broader fields of coordination chemistry and catalysis are rich with examples of other amine-containing ligands, information directly pertaining to this compound remains elusive in the public domain of scientific publications.
Therefore, the sections on "Investigations in Hydrogenation/Dehydrogenation Catalysis" and "Application in Heterogeneous Catalysis" cannot be substantively addressed at this time due to the apparent scarcity of primary research in these areas.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule like 2-(Aminomethyl)-N-phenylaniline, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Elucidation of Proton (¹H) NMR Resonances
The ¹H NMR spectrum would provide crucial information about the chemical environment of the protons in the molecule. The expected regions for the resonances would be:
Aromatic Protons: Protons on the two phenyl rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) would be complex due to the substitution on both rings and would require careful analysis to assign specific protons.
Aminomethyl Protons (-CH₂-NH₂): The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet or a multiplet in the range of 3.5 to 4.5 ppm. The chemical shift would be influenced by the neighboring aromatic ring and the amino group.
Amino Protons (-NH₂ and -NH-): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they are typically found in a wide range from 2.0 to 8.0 ppm. Deuterium exchange experiments (adding D₂O) would cause these signals to disappear, confirming their assignment.
A hypothetical data table for the ¹H NMR of this compound is presented below to illustrate the expected data format.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | Aminomethyl Protons (-CH₂-) |
| Data not available | Data not available | Data not available | Amino Proton (-NH-) |
| Data not available | Data not available | Data not available | Amino Protons (-NH₂) |
Carbon-13 (¹³C) NMR for Structural Assignments
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.
Aromatic Carbons: The carbons of the two phenyl rings would resonate in the downfield region, typically between 110 and 150 ppm. Quaternary carbons (those attached to other carbons or nitrogen) would generally have weaker signals compared to protonated carbons.
Aminomethyl Carbon (-CH₂-NH₂): The carbon of the aminomethyl group would be expected to appear in the range of 40 to 50 ppm.
A hypothetical data table for the ¹³C NMR of this compound is presented below.
| Chemical Shift (δ, ppm) | Tentative Assignment |
| Data not available | Aromatic Carbons |
| Data not available | Aminomethyl Carbon (-CH₂-) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Structures
To definitively assign the complex aromatic signals and confirm the connectivity within the molecule, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in tracing the connectivity of the protons within each aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by identifying the proton(s) attached to it.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy would be used to identify the characteristic functional groups present in this compound.
Identification of Characteristic Functional Group Frequencies
Key vibrational modes that would be expected in the FT-IR spectrum include:
N-H Stretching: The primary amine (-NH₂) would show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. The secondary amine (-NH-) would show a single band in the same region.
C-H Stretching (Aromatic): These vibrations would appear above 3000 cm⁻¹.
C-H Stretching (Aliphatic): The C-H stretches of the aminomethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching (Aromatic): These would give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: These vibrations would be expected in the 1250-1350 cm⁻¹ region.
N-H Bending: These would appear in the 1550-1650 cm⁻¹ region.
A hypothetical data table for the FT-IR of this compound is presented below.
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | N-H Stretching (primary & secondary amines) |
| Data not available | Data not available | C-H Stretching (aromatic) |
| Data not available | Data not available | C-H Stretching (aliphatic) |
| Data not available | Data not available | C=C Stretching (aromatic) |
| Data not available | Data not available | C-N Stretching |
| Data not available | Data not available | N-H Bending |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which can further confirm the structure. The expected nominal molecular weight of this compound (C₁₃H₁₄N₂) is 198 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the aminomethyl group and fragmentation of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
No specific HRMS data for this compound, including details on the ionization technique, mass analyzer, measured mass-to-charge ratio (m/z), and calculated elemental composition, were found in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and key bond lengths and angles is not available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule such as 2-(Aminomethyl)-N-phenylaniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict a wide range of properties. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This calculation minimizes the energy of the molecule to predict its ground-state structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape. For this compound, key parameters would include the C-N bond lengths of the secondary amine, the twist angle between the two phenyl rings, and the conformation of the aminomethyl group. These structural parameters are crucial as they influence the molecule's physical and chemical properties. rdd.edu.iq
Electronic structure analysis, derived from the optimized geometry, reveals the distribution of electrons within the molecule. A molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, which is critical for predicting sites of electrophilic and nucleophilic attack. nih.gov
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet plausible, optimized geometric parameters calculated using DFT methods, similar to those found in related structural studies. researchgate.netresearchgate.net
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (secondary amine) | ~1.40 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-N (primary amine) | ~1.46 Å |
| Bond Angle | C-N-C (secondary amine) | ~125° |
| Dihedral Angle | Phenyl-N-C-Phenyl | ~40-50° |
Computational methods can accurately predict various spectroscopic data. sciencepg.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. nih.gov This allows for the assignment of characteristic absorption bands, such as N-H stretching vibrations for the primary and secondary amines, C-H stretching for the aromatic rings, and C-N stretching.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. nih.gov This provides the maximum absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which are related to π-π* and n-π* transitions within the aromatic systems and lone pairs of the nitrogen atoms. acs.org
Table 2: Predicted Spectroscopic Data for this compound This table contains hypothetical data based on typical values for similar functional groups and structures. cheminfo.orgresearchgate.net
| Spectrum | Parameter | Predicted Value | Functional Group Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.5-6.8 ppm | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | ~5.7 ppm | Secondary Amine (N-H) |
| ¹H NMR | Chemical Shift (δ) | ~3.8 ppm | Methylene (B1212753) Protons (-CH₂-) |
| ¹H NMR | Chemical Shift (δ) | ~1.6 ppm | Primary Amine (-NH₂) |
| ¹³C NMR | Chemical Shift (δ) | 145-115 ppm | Aromatic Carbons |
| ¹³C NMR | Chemical Shift (δ) | ~45 ppm | Methylene Carbon (-CH₂-) |
| IR | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ | N-H Stretch (Amines) |
| IR | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | Aromatic C-H Stretch |
| IR | Wavenumber (cm⁻¹) | 1600-1450 cm⁻¹ | Aromatic C=C Bending |
| UV-Vis | λmax | ~250 nm, ~295 nm | π → π* transitions |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich N-phenylaniline core, while the LUMO may be distributed across the aromatic systems.
Table 3: Predicted Frontier Orbital Energies These hypothetical values are representative of similar aromatic amine compounds. sciencepg.comresearchgate.net
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.25 eV |
| LUMO Energy | -0.80 eV |
| HOMO-LUMO Gap (ΔE) | 4.45 eV |
Mechanistic Studies through Computational Modeling
Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound.
Should this compound participate in a chemical reaction, such as cyclization or substitution, computational modeling can map out the entire reaction pathway. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. mdpi.com By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This information is invaluable for understanding reaction rates and mechanisms, providing a level of detail that is often inaccessible through experimental means alone. mdpi.com
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The nature of this arrangement is governed by intermolecular forces. The presence of both primary and secondary amine groups allows for significant hydrogen bonding (N-H···N), which would likely be a dominant directional force in the crystal packing. nih.gov Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules are expected, further stabilizing the crystal structure. mdpi.com Computational methods can be used to analyze these interactions and predict the most stable crystal packing arrangement, providing insights into the material's bulk properties. nih.gov
Hydrogen Bonding Networks
There is no available published data detailing the hydrogen bonding networks of this compound in the solid state or in solution. Theoretical calculations, often corroborated by X-ray crystallography, are necessary to identify potential hydrogen bond donors (the aminomethyl and N-H groups) and acceptors (the nitrogen atoms) and to characterize the geometry and energetics of these interactions. Such an analysis would reveal how molecules of this compound interact with each other to form supramolecular assemblies.
Hirshfeld Surface Analysis
A Hirshfeld surface analysis of this compound has not been reported. This technique is used to partition crystal space and visualize intermolecular contacts, providing quantitative information about the nature and prevalence of different types of interactions (e.g., H···H, C-H···π, N-H···N). Without crystallographic data (a .cif file), it is not possible to generate or analyze the Hirshfeld surface and the associated 2D fingerprint plots for this compound.
Conformation and Tautomerism Studies
Detailed conformational analysis and investigation into the potential tautomerism of this compound are not present in the current body of scientific literature. Conformational studies would involve mapping the potential energy surface of the molecule to identify stable conformers, particularly concerning the rotation around the C-N and C-C single bonds. Tautomerism, while less likely in this specific structure compared to systems with more acidic protons or alternative π-systems, would require computational evaluation of the relative energies of any potential tautomeric forms.
Q & A
Q. How can kinetic studies differentiate between competing reaction pathways (e.g., nucleophilic substitution vs. reductive amination) in derivative synthesis?
- Methodological Answer : Monitor reaction progress using time-resolved HPLC or in situ IR. Rate constants () and activation energies () derived from Arrhenius plots distinguish mechanisms. Isotopic labeling (e.g., -aniline) can trace nitrogen incorporation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
